molecular formula C13H10ClN3O2S B1426747 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-32-7

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1426747
CAS RN: 1311275-32-7
M. Wt: 307.76 g/mol
InChI Key: VSFDYYLYTLVJCC-UHFFFAOYSA-N
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Description

“4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . This method provides a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound’s molecular weight is 307.76 .


Chemical Reactions Analysis

“4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” include a melting point of 212–214 ℃ . The compound’s molecular weight is 307.76 .

Scientific Research Applications

Anticancer Applications

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines . These compounds showed promising results, particularly compounds 14a, 16b, and 18b, which were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Apoptosis Induction

These compounds have been found to induce apoptosis in cancer cells . For instance, compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .

Gene Expression Regulation

At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .

Protein Level Changes

At the protein level, compound 14b increased the activity of Caspase 8 and BAX (18.263 and 14.25 pg/ml) relative to Dox. (3.99 and 4.92 pg/ml, respectively), while the activity of Bcl2 was greatly decreased in 14a treated MCF7 (2.4 pg/ml) compared with Dox. (14.37 pg/ml) .

DNA Fragmentation

The percentage of fragmented DNA was increased significantly in 14a treated MCF7 cells .

Targeted Kinase Inhibitors

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM) .

DNA Gyrase Binding

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .

Antimycobacterial Activity

This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription, the process of creating an RNA copy of a DNA sequence.

Mode of Action

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which likely disrupts the transcription process . These interactions inhibit the growth of bacteria, making the compound effective against bacterial infections.

Result of Action

The binding of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine to DNA gyrase and RNA polymerase inhibits the growth of bacteria . This inhibition is particularly effective against Staphylococcus and Mycobacterium tuberculosis , making the compound a potential treatment for infections caused by these bacteria.

Safety and Hazards

The safety information for “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” indicates that it is an irritant . Further safety data and handling instructions can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Future research on “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” and its derivatives could focus on their potential as antimicrobial agents, given their effectiveness against staphylococcus and Mycobacterium tuberculosis . Additionally, the robust synthesis method using a microwave technique presents opportunities for the development of new pyrrolo[2,3-d]pyrimidine derivatives .

properties

IUPAC Name

4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)13(14)16-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFDYYLYTLVJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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